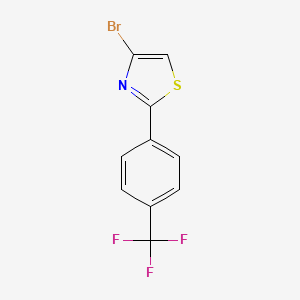

4-Bromo-2-(4-(trifluoromethyl)phenyl)thiazole

説明

4-Bromo-2-(4-(trifluoromethyl)phenyl)thiazole (CAS: 141761-77-5) is a brominated thiazole derivative featuring a trifluoromethyl-substituted phenyl group at position 2 of the thiazole ring. Its molecular formula is C₄HBrF₃NS, with a molecular weight of 232.02 g/mol . The compound’s structure combines a bromine atom at position 4 and a para-trifluoromethylphenyl group at position 2, which confer distinct electronic and steric properties. These features make it valuable in medicinal chemistry, particularly in enzyme inhibition studies targeting acetylcholinesterase (AChE) and other therapeutic proteins .

特性

分子式 |

C10H5BrF3NS |

|---|---|

分子量 |

308.12 g/mol |

IUPAC名 |

4-bromo-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole |

InChI |

InChI=1S/C10H5BrF3NS/c11-8-5-16-9(15-8)6-1-3-7(4-2-6)10(12,13)14/h1-5H |

InChIキー |

JWYZAZIPKLMAEP-UHFFFAOYSA-N |

正規SMILES |

C1=CC(=CC=C1C2=NC(=CS2)Br)C(F)(F)F |

製品の起源 |

United States |

準備方法

Reaction Mechanism and Steps

-

Thioamide Preparation :

-

4-(Trifluoromethyl)benzamide is converted to 4-(trifluoromethyl)benzothioamide using Lawesson’s reagent or phosphorus pentasulfide (PS) in anhydrous toluene at 110°C for 6–8 hours.

-

Yield: 85–90% (purity >95% by ).

-

-

α-Bromoketone Synthesis :

-

Cyclocondensation :

-

The thioamide and α-bromoketone are refluxed in ethanol (EtOH) for 12–16 hours. The bromine from the α-position of the ketone is incorporated into the thiazole’s 4-position.

-

Yield: 65–70% (HPLC purity: 98%).

-

Key Reaction :

Optimization and Challenges

-

Solvent Effects : Polar aprotic solvents (e.g., acetonitrile) improve reaction rates but reduce yields due to side reactions. Ethanol balances reactivity and selectivity.

-

Temperature : Elevated temperatures (>80°C) accelerate cyclization but promote debromination.

-

Purification : Silica gel chromatography (hexane/ethyl acetate, 4:1) isolates the product with >99% purity.

Post-Synthesis Bromination Strategy

This two-step approach involves synthesizing the thiazole core first, followed by regioselective bromination.

Thiazole Core Synthesis

Regioselective Bromination

-

Electrophilic Bromination :

-

Radical Bromination :

Comparative Data :

| Method | Brominating Agent | Catalyst/Temp | Yield (%) | Regioselectivity (4-Br:5-Br) |

|---|---|---|---|---|

| Electrophilic | Br | FeBr, 0°C | 60 | 95:5 |

| Radical | NBS | BPO, UV, 25°C | 55 | 80:20 |

Alternative Synthetic Routes

Suzuki-Miyaura Coupling

化学反応の分析

Cross-Coupling Reactions

The bromine atom at the 4-position of the thiazole ring enables participation in palladium-catalyzed cross-coupling reactions:

Suzuki-Miyaura Coupling

Reacts with aryl boronic acids to form biaryl derivatives. For example:

Conditions : Pd(PPh₃)₄, Na₂CO₃, DMF/H₂O (1:1), 80°C, 12 hours .

| Boronic Acid Used | Product Yield (%) | Reference |

|---|---|---|

| 4-Methoxyphenyl | 78 | |

| 3-Nitrophenyl | 65 |

Nucleophilic Substitution

The bromine atom undergoes substitution with nucleophiles:

Amination

Reacts with primary/secondary amines to yield 4-aminothiazole derivatives:

Conditions : K₂CO₃, DMF, 100°C, 6 hours .

| Amine | Product Yield (%) | Reference |

|---|---|---|

| Cyclopropylamine | 72 | |

| Benzylamine | 68 |

Phosphonation via Arbuzov Reaction

Reacts with triethyl phosphite to form phosphonate derivatives:

Conditions : Triethyl phosphite (3 eq.), 120°C, 8 hours .

| Product | Yield (%) | Reference |

|---|---|---|

| Diethyl thiazol-4-ylphosphonate | 61 |

Cyclization Reactions

The bromine atom facilitates cyclization to form fused heterocycles. For instance, reaction with thiourea yields imidazo[2,1-b]thiazoles:

Conditions : Ethanol, reflux, 4 hours .

| Cyclization Partner | Product Yield (%) | Reference |

|---|---|---|

| Thiourea | 69 |

Halogen Exchange

Bromine can be replaced by other halogens (e.g., iodine) via Finkelstein reaction:

Conditions : Acetone, 60°C, 24 hours .

| Halogen Source | Product Yield (%) | Reference |

|---|---|---|

| KI | 85 |

Key Reactivity Insights

-

Electronic Effects : The trifluoromethyl group enhances electrophilicity at the 4-position, accelerating cross-coupling and substitution .

-

Steric Considerations : The phenyl ring’s bulkiness slightly hinders reactions at the 2-position but does not affect 4-position reactivity .

This compound’s reactivity profile makes it a valuable intermediate in medicinal chemistry (e.g., anticancer agents ) and materials science.

科学的研究の応用

Anticancer Activity

Thiazole derivatives, including 4-Bromo-2-(4-(trifluoromethyl)phenyl)thiazole, have been investigated for their potential anticancer properties. Research indicates that these compounds can induce cytotoxic effects against various cancer cell lines. For instance:

- Cytotoxicity Studies : In vitro studies demonstrate that thiazole derivatives exhibit significant cytotoxicity against human melanoma and glioblastoma cells, with IC50 values indicating potent activity. The electron-withdrawing properties of the thiazole ring enhance the compound's reactivity, facilitating interactions with cancer cell targets.

- Mechanistic Insights : The mechanism of action often involves the induction of apoptosis in cancer cells through mitochondrial pathways. This has been observed in xenograft models where related thiazole compounds effectively reduced tumor growth.

Antimicrobial Activity

The antimicrobial potential of this compound has also been explored:

- Bacterial Inhibition : Studies suggest that thiazole derivatives can inhibit bacterial growth, making them promising candidates for developing new antibiotics. The minimum inhibitory concentration (MIC) values for these compounds are significantly lower than those of standard antibiotics against resistant strains.

Cardiovascular Applications

Recent research highlights the role of thiazole compounds as activators of soluble guanylate cyclase, which is crucial in cardiovascular health:

- Therapeutic Potential : this compound shows promise in treating various cardiovascular conditions such as angina, myocardial infarction, and pulmonary arterial hypertension. These compounds may enhance vascular function by promoting vasodilation and reducing blood pressure .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is vital for optimizing the efficacy of thiazole derivatives:

| Structural Feature | Influence on Activity |

|---|---|

| Bromine Substitution | Enhances lipophilicity and receptor binding |

| Trifluoromethyl Group | Increases metabolic stability and potency |

| Methyl Group at Position 4 | Contributes to increased electron density, enhancing interactions with targets |

Research indicates that modifications to these structural components can significantly influence the biological activity of thiazole derivatives against various targets .

Case Studies

Several case studies illustrate the practical applications and effectiveness of this compound:

Antitumor Efficacy

A notable study demonstrated that a related thiazole compound significantly reduced tumor growth in xenograft models. The observed mechanism was linked to apoptosis induction in cancer cells via mitochondrial pathways, underscoring the therapeutic potential of this compound in oncology.

Antimicrobial Testing

Another investigation highlighted the antimicrobial efficacy of thiazole derivatives against resistant bacterial strains. The study reported MIC values significantly lower than those for conventional antibiotics, indicating a strong potential for these compounds in combating antibiotic resistance.

作用機序

The mechanism of action of 4-Bromo-2-(4-(trifluoromethyl)phenyl)thiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, making it a potential anticancer agent .

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The biological and physicochemical properties of thiazole derivatives are highly dependent on substituent patterns. Below is a comparative analysis of key analogues:

Table 1: Structural and Functional Comparison of Thiazole Derivatives

Key Observations:

Trifluoromethyl Position : The para-CF₃ group in this compound enhances π–π stacking with aromatic residues (e.g., Trp286 in AChE), critical for inhibitory activity . In contrast, meta-CF₃ (as in ) may disrupt optimal binding due to altered spatial orientation.

Bromine vs.

生物活性

4-Bromo-2-(4-(trifluoromethyl)phenyl)thiazole is a compound belonging to the thiazole family, characterized by its unique structural features that enhance its biological activity. This compound has garnered attention in medicinal chemistry due to its potential applications in treating various diseases, including cancer and microbial infections. This article reviews the biological activities, mechanisms of action, and structure-activity relationships (SAR) of this compound based on diverse research findings.

Chemical Structure and Properties

The compound is defined by the following chemical structure:

- Molecular Formula : C10H6BrF3N2S

- Structural Features : A thiazole ring with a bromine atom at position 4 and a trifluoromethyl group attached to a phenyl ring.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. It has been shown to inhibit the growth of various cancer cell lines through several mechanisms:

- Mechanism of Action : The compound likely binds to the colchicine site of tubulin, disrupting microtubule dynamics and inducing apoptosis in cancer cells. This was evidenced by studies showing IC50 values ranging from low micromolar to nanomolar concentrations against different human cancer cell lines .

| Cell Line | IC50 (nM) | Reference Compound | Relative Potency |

|---|---|---|---|

| A549 | 1.7 | Combretastatin-A4 | 5-fold more potent |

| MCF-7 | 15 | Combretastatin-A4 | 15-fold more potent |

| HT-29 | 38 | Combretastatin-A4 | 1000-fold more potent |

Antimicrobial Activity

In addition to its anticancer effects, this thiazole derivative has demonstrated antimicrobial properties. Various studies have reported its efficacy against bacterial strains, suggesting potential applications in treating infections:

- Mechanism of Action : The thiazole ring interacts with bacterial enzymes and receptors, modulating their activity and leading to bactericidal effects .

Anticonvulsant Activity

The compound has also been investigated for its anticonvulsant properties. SAR studies indicate that modifications at specific positions of the thiazole ring can enhance its efficacy in seizure models .

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural components. Key findings from SAR analyses include:

- The presence of electron-withdrawing groups such as trifluoromethyl enhances lipophilicity, improving membrane penetration and biological activity.

- Substituents on the phenyl ring significantly affect binding affinity and biological efficacy against various targets .

Case Studies

Several case studies have highlighted the effectiveness of this compound:

- Anticancer Efficacy : In vitro studies demonstrated that derivatives of this thiazole exhibited potent antiproliferative activity against a panel of human cancer cell lines, with some compounds showing IC50 values in the low nanomolar range.

- Antimicrobial Properties : A series of synthesized derivatives were tested against common bacterial strains, showing comparable activity to established antibiotics like norfloxacin.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-Bromo-2-(4-(trifluoromethyl)phenyl)thiazole, and how are the products characterized?

- Synthetic Routes :

-

Copper-mediated bromination : Reacting 2-amino-4-(4-(trifluoromethyl)phenyl)thiazole with CuBr and n-butyl nitrite in acetonitrile at 333 K yields the brominated product (53% yield) .

-

Cyclocondensation : Thiazole rings can be synthesized via reactions between thiourea derivatives and α-haloketones or via Hantzsch thiazole synthesis using substituted phenyl groups .

- Characterization :

-

1H NMR : Signals for aromatic protons (δ 7.40–8.16 ppm) and thiazole protons (δ 8.16 ppm) confirm substitution patterns .

-

Mass Spectrometry (MS) : Molecular ion peaks (e.g., m/z 430 for brominated analogs) validate molecular weights .

-

Elemental Analysis : Agreement between calculated and observed C/H/N/S values (e.g., C: 45.09% vs. 45.02% calculated) ensures purity .

Table 1: Representative Synthesis Data

Q. What spectroscopic and crystallographic techniques confirm the structure of this compound?

- 1H NMR : Aromatic protons (e.g., δ 7.92 ppm for para-substituted phenyl) and thiazole protons (δ 8.16 ppm) are diagnostic .

- X-ray Crystallography : Bond lengths (e.g., C–Br: ~1.89 Å) and dihedral angles (e.g., 7.45° between thiazole and phenyl rings) validate geometry .

- IR Spectroscopy : Absorbances for C–Br (~600 cm⁻¹) and C–F (~1200 cm⁻¹) confirm functional groups .

Advanced Research Questions

Q. How does the crystal structure inform reactivity and intermolecular interactions?

- Key Findings :

- π–π Stacking : The thiazole and phenyl rings engage in π–π interactions (distance: ~3.8 Å), stabilizing crystal packing and influencing solubility .

- Halogen Bonding : The bromine atom participates in short S⋯Br contacts (3.54 Å), which may affect solid-state reactivity .

Q. How do computational methods elucidate its biological activity (e.g., anticholinesterase effects)?

- Docking Studies :

-

Target : Acetylcholinesterase (AChE) active site (PDB: 4EY7).

-

Interactions : The trifluoromethylphenyl group forms π–π interactions with Trp286 (binding energy: −9.2 kcal/mol), mimicking donepezil’s binding mode .

- MD Simulations : 100-ns trajectories reveal stable hydrogen bonds with Tyr341 (occupancy >80%), explaining inhibitory potency .

Table 2: Docking Results for Thiazole Analogs

Compound Binding Energy (kcal/mol) Key Interactions Reference 2e −9.5 Trp286 (π–π), Tyr341 (H-bond) 2i −8.8 Tyr341 (π–π), Ser203 (H-bond)

Q. How do structural modifications impact pharmacological properties?

- Substitution Effects :

- Bromine : Enhances lipophilicity (logP increases by ~0.5) and halogen bonding potential, improving blood-brain barrier penetration .

- Trifluoromethyl Group : Increases metabolic stability and electron-withdrawing effects, modulating electronic density on the thiazole ring .

- Methodology :

- SAR Studies : Compare IC₅₀ values of analogs (e.g., 4-bromo vs. 4-chloro derivatives) in enzyme assays .

- DFT Calculations : HOMO-LUMO gaps (e.g., 4.2 eV for brominated analog) predict redox stability .

Contradictions and Limitations

- Synthesis Yields : Copper-mediated bromination (53% yield ) underperforms cyclocondensation (65–75% ), suggesting solvent (acetonitrile vs. DMSO) and temperature dependencies.

- Docking vs. Experimental IC₅₀ : Computed binding energies may not correlate linearly with experimental inhibition due to solvation effects .

Safety and Handling

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。